Tegafur - 82294-77-7

Tegafur

Catalog Number: EVT-7906525
CAS Number: 82294-77-7
Molecular Formula: C8H9FN2O3
Molecular Weight: 200.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tegafur is a fluorinated pyrimidine analog of 5-fluorouracil (5-FU). [, ] It acts as a prodrug of 5-FU, meaning it is inactive in its administered form and must be metabolized within the body to exert its effects. [, , ] Tegafur is commonly employed in scientific research as a model compound and in preclinical studies for its antitumor properties. [, , ]

Future Directions
  • Personalized Therapy: Future research could focus on identifying genetic markers associated with Tegafur metabolism and response. This could enable personalized treatment approaches by tailoring dosages and predicting patient outcomes. []
  • Combination Therapies: Exploring synergistic effects of Tegafur with other chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies for various cancers. [, , ]
  • Drug Delivery Optimization: Continued development of novel drug delivery systems could further enhance Tegafur's therapeutic index by improving its pharmacokinetic profile and reducing off-target toxicity. [, ]
Source and Classification

Tegafur was first synthesized in Japan and has been used clinically since the 1980s. It falls under the category of antimetabolites, which are compounds that interfere with DNA and RNA synthesis. The drug is often combined with other agents to enhance its therapeutic effects and improve patient outcomes.

Synthesis Analysis

Methods and Technical Details

The synthesis of tegafur can be achieved through various methods, with one notable approach being the alkylation of 5-fluorouracil. This process involves the use of 1,8-diazabicycloundec-7-ene as a catalyst to facilitate the reaction between 5-fluorouracil and 2-acetoxytetrahydrofuran at elevated temperatures (approximately 90 °C). The reaction yields tegafur after subsequent purification steps involving crystallization and chromatography to ensure high purity levels .

Another innovative method involves the formation of pharmaceutical cocrystals with compounds such as 2,4-dihydroxybenzoic acid and p-nitrophenol. These cocrystals not only improve the solubility of tegafur but also enhance its stability under various conditions, thus providing a promising avenue for improving its bioavailability .

Molecular Structure Analysis

Structure and Data

Tegafur has a molecular formula of C11H12N2O3C_{11}H_{12}N_{2}O_{3} and a molecular weight of approximately 220.23 g/mol. Its structure consists of a uracil backbone modified by an alkyl group. The compound features several functional groups including an ether and a carbonyl group, which are crucial for its biological activity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and intermolecular interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Tegafur undergoes hydrolysis in vivo to yield 5-fluorouracil, which is responsible for its anticancer activity. This metabolic conversion is catalyzed by enzymes such as cytochrome P450, leading to the release of active metabolites that inhibit thymidylate synthase, an essential enzyme for DNA synthesis in rapidly dividing cancer cells.

Additionally, tegafur can participate in various chemical reactions typical of pyrimidine derivatives, including nucleophilic substitutions and hydrolysis reactions under physiological conditions .

Mechanism of Action

Process and Data

The mechanism of action of tegafur primarily involves its conversion to 5-fluorouracil. Once activated, 5-fluorouracil mimics uracil and integrates into RNA and DNA synthesis pathways. This incorporation disrupts normal nucleic acid function, leading to cell cycle arrest and apoptosis in cancer cells.

Specifically, 5-fluorouracil inhibits thymidylate synthase, reducing the availability of thymidine triphosphate necessary for DNA replication. This action is particularly effective against rapidly proliferating tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tegafur exhibits several notable physical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol.
  • Melting Point: Approximately 150 °C.

Chemically, tegafur is stable under normal conditions but sensitive to light and moisture, necessitating appropriate storage conditions to maintain its efficacy .

Applications

Scientific Uses

Tegafur is primarily used in oncology as part of combination therapies for treating solid tumors. Its effectiveness has been enhanced through formulations that include other agents such as oteracil potassium, which reduces the gastrointestinal toxicity associated with 5-fluorouracil.

Research continues into improving its solubility through cocrystal formation and exploring novel delivery systems to enhance therapeutic outcomes. Additionally, studies are ongoing to investigate its potential use in combination with newer agents or immunotherapies to broaden its application in cancer treatment .

Mechanistic Pathways of Tegafur in Antineoplastic Activity

Prodrug Activation Dynamics: Enzymatic Conversion to 5-Fluorouracil

Tegafur (5-fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione) functions as a prodrug designed to overcome the pharmacokinetic limitations of its active metabolite, 5-fluorouracil (5-FU). Unlike 5-FU, which exhibits rapid degradation and systemic toxicity, tegafur possesses superior lipophilicity, facilitating efficient gastrointestinal absorption and membrane penetration into tumor tissues [1] [6]. Its bioactivation involves a multi-step enzymatic process:

  • Primary Hydroxylation: Tegafur undergoes NADPH-dependent hydroxylation at the C-5' position of its tetrahydrofuran ring, catalyzed predominantly by the cytochrome P450 isoform CYP2A6 in human liver microsomes. This reaction generates a highly unstable hydroxy-intermediate [1] [2].
  • Spontaneous Decomposition: The hydroxy-intermediate decomposes spontaneously under physiological conditions, yielding equimolar amounts of 5-FU and succinic aldehyde [1] [3].
  • Alternative Pathways: Although CYP2A6 is the principal enzyme responsible (contributing ~90% of the high-affinity activity in human liver microsomes), other enzymes, including CYP1A2, CYP2C8, and thymidine phosphorylase, contribute to a minor extent, particularly at higher tegafur concentrations exhibiting biphasic kinetics (Km high-affinity = 0.43 ± 0.05 mM) [1] [2]. Soluble cytosolic enzymes also contribute to 5-FU formation [2].

Table 1: Key Enzymes Involved in Tegafur Bioactivation to 5-Fluorouracil

Enzyme SystemPrimary LocationContribution to Tegafur ActivationKinetic Parameter (Km)
CYP2A6Liver MicrosomesMajor high-affinity route (>90%)~0.43 mM
CYP1A2Liver MicrosomesMinor contributionHigher Km (low affinity)
CYP2C8Liver MicrosomesMinor contributionHigher Km (low affinity)
Thymidine PhosphorylaseVarious Tissues (e.g., Tumor, Liver)Minor contribution, potentially more relevant in tumorsVariable
Cytosolic EnzymesLiver, TissuesContributes to non-microsomal activation pathwayNot fully characterized

This controlled conversion mechanism is crucial for tegafur's therapeutic profile. It avoids the high peak plasma concentrations of 5-FU associated with bolus intravenous administration, instead providing sustained, lower levels of 5-FU, mimicking a continuous infusion profile [6] [8]. This prolonged exposure is often more therapeutically beneficial for cell cycle-specific agents like 5-FU. Furthermore, the tumor microenvironment, characterized by lower pH, may potentially influence the spontaneous degradation step, favoring localized 5-FU release, although this requires further clinical validation [3].

Thymidylate Synthase Inhibition: Molecular Interactions and RNA Disruption Mechanisms

The primary antineoplastic activity of tegafur-derived 5-FU stems from the potent inhibition of DNA synthesis and disruption of RNA function via its active metabolites:

  • DNA Synthesis Inhibition (FdUMP & TS): 5-FU is anabolized intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP acts as a stoichiometric, pseudo-irreversible inhibitor of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. FdUMP forms a stable, covalent ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF). This complex physically blocks the enzyme's active site, preventing the binding of the natural substrate dUMP and halting dTMP synthesis [4] [6] [7]. Depletion of dTMP pools leads to "thymineless death," a form of DNA damage-induced apoptosis particularly effective in rapidly dividing cells.

In vivo studies in sarcoma-180 bearing mice demonstrated a direct correlation between the degree of TS inhibition in tumor tissue after tegafur or UFT (tegafur/uracil) administration and the subsequent inhibition of tumor growth. Oral UFT (30 mg/kg) achieved approximately 65% TS inhibition, significantly higher than equivalent doses of tegafur alone and correlating with superior tumor growth suppression (70%) compared to 5-FU (40%) or tegafur (50%) [7]. Activities of other enzymes involved in DNA synthesis (e.g., DNA polymerase) remained largely unaffected, highlighting the specificity of TS inhibition for the primary DNA-directed effect [7].

  • RNA Function Disruption (FUTP): A significant fraction of intracellular 5-FU is also anabolized to fluorouridine triphosphate (FUTP). FUTP is incorporated into various RNA species (rRNA, mRNA, tRNA) in place of uridine triphosphate (UTP) during transcription. This incorporation disrupts normal RNA processing, function, and metabolism. Consequences include impaired ribosomal assembly and function leading to reduced protein synthesis, aberrant mRNA splicing and translation, and faulty tRNA maturation. These cumulative disruptions in RNA homeostasis contribute substantially to the cytotoxicity of 5-FU and its prodrugs like tegafur [6] [10]. The relative contribution of RNA versus DNA effects to overall cell death varies between cell types.

Table 2: Primary Mechanisms of Antineoplastic Action of Tegafur-derived 5-FU Metabolites

MetaboliteTarget ProcessTarget Molecule/EnzymeMolecular ConsequenceCellular Consequence
FdUMPDNA SynthesisThymidylate Synthase (TS)Stable ternary complex formation with TS and CH₂THF, blocking dTMP synthesisDepletion of dTMP pools, inhibition of DNA replication/repair, DNA damage, thymineless death
FUTPRNA Synthesis & FunctionRNA Polymerase (incorporation)Misincorporation into RNA strands replacing UTPDisruption of RNA processing (maturation, splicing), impaired ribosomal function (protein synthesis), faulty tRNA function, general RNA dysfunction
FdUTPDNA SynthesisDNA Polymerase (incorporation)Misincorporation into DNA (less significant than TS inhibition)DNA strand breaks, activation of DNA repair pathways (BER), potential contribution to cytotoxicity

Role of CYP2A6 Isoforms in Metabolic Bioactivation

The bioactivation of tegafur to 5-FU exhibits significant inter-individual variability largely attributable to genetic polymorphisms in the CYP2A6 gene. CYP2A6 is the dominant high-affinity enzyme responsible for the initial metabolic step:

  • Genetic Polymorphisms: Common variant alleles include CYP2A6*4 (gene deletion leading to no functional enzyme) and CYP2A6*1B (associated with altered activity). Individuals carrying the CYP2A6*4 allele exhibit markedly reduced or absent capacity to convert tegafur to 5-FU via the hepatic microsomal pathway. This translates clinically to a failure to achieve therapeutic 5-FU levels despite standard tegafur dosing [1] [6] [9]. Conversely, certain gain-of-function variants might lead to more rapid conversion, potentially increasing the risk of toxicity if systemic 5-FU levels rise too high, although this is less commonly reported than with DPD deficiency.
  • Functional Impact: Phenotypic studies using human liver microsomes confirm a strong correlation (r = 0.98, P < 0.001) between tegafur conversion to 5-FU and coumarin 7-hydroxylation, a specific marker reaction for CYP2A6 activity [2]. Inhibition studies further solidify this link; specific CYP2A6 inhibitors or anti-CYP2A6 antibodies inhibit tegafur bioactivation by approximately 90% [2]. Expression systems confirm that cDNA-expressed CYP2A6 possesses the highest activity for 5-FU formation among numerous tested human CYPs, with a Km value closely matching the high-affinity component observed in human liver microsomes [2].
  • Clinical Relevance: Understanding a patient's CYP2A6 status (phenotype or genotype) holds potential for personalizing tegafur therapy. Poor metabolizers (CYP2A6*4/4 or *4/ carriers) may require alternative therapies or prodrugs activated by different pathways to achieve therapeutic efficacy [1] [9]. However, it's crucial to note that alternative activation pathways (cytosolic enzymes, spontaneous degradation, other minor CYPs) still contribute to 5-FU formation, meaning complete absence of activation is rare. Dihydropyrimidine dehydrogenase (DPD) polymorphisms also significantly impact 5-FU toxicity but are distinct from CYP2A6's role in tegafur activation [9].

Synergistic Modulation of DNA/RNA Synthesis via Fluorinated Metabolites (FdUMP, FUTP)

The cytotoxic efficacy of tegafur stems from the combined and sustained action of its fluorinated metabolites, FdUMP and FUTP, on critical cellular processes:

  • Sustained TS Suppression: The controlled release of 5-FU from tegafur, particularly when combined with DPD inhibitors like uracil (in UFT) or gimeracil (in S-1), results in prolonged intracellular exposure to 5-FU. This enables continuous formation of FdUMP, leading to sustained inhibition of TS. Continuous TS inhibition is critical because thymidylate pools can recover rapidly after transient inhibition, allowing cells to resume DNA synthesis and survive. Sustained depletion of dTMP ensures persistent DNA damage, activating apoptotic pathways over time [6] [7] [8]. The enhanced tumor selectivity reported for combinations like UFT (tegafur:uracil 1:4) is attributed to uracil's competitive inhibition of DPD, preferentially protecting 5-FU from degradation within tumor tissue, thereby increasing intratumoral FdUMP levels and prolonging TS inhibition compared to plasma or healthy tissues [5] [8]. Studies measuring FdUMP binding to TS confirmed a direct positive correlation between the degree and duration of TS inhibition in tumors and the resultant inhibition of tumor growth [7].
  • Concomitant RNA Disruption: While FdUMP cripples DNA synthesis, the simultaneous formation and incorporation of FUTP into RNA creates a "dual attack" on cell proliferation and viability. The disruption of RNA function compromises essential cellular processes like protein synthesis immediately, contributing to acute cytotoxicity. The inhibition of DNA synthesis prevents cell division and ensures long-term cell death. These mechanisms act synergistically: RNA dysfunction may impair the synthesis of DNA repair enzymes or anti-apoptotic proteins, potentially sensitizing cells to the DNA damage inflicted by dTMP depletion. Conversely, cells attempting DNA repair and replication under dTMP stress may be more vulnerable to the general metabolic disruption caused by faulty RNA [6] [10]. The relative contribution of each pathway varies depending on cell type, exposure time, and 5-FU concentration.
  • Biochemical Modulation Strategies: The design of modern tegafur-based formulations explicitly leverages this synergistic metabolite action and aims to optimize it:
  • UFT (Tegafur + Uracil): Uracil inhibits DPD, reducing the catabolism of 5-FU generated from tegafur. This leads to higher and more sustained concentrations of 5-FU in plasma and, crucially, within tumors (demonstrated by higher tumor/blood ratios), enhancing the formation of both FdUMP and FUTP and prolonging their action [5] [8]. The optimal molar ratio (tegafur:uracil = 1:4) was determined experimentally based on maximal tumor TS inhibition and growth suppression with minimal exacerbation of toxicity in normal tissues [5].
  • S-1 (Tegafur + Gimeracil + Oteracil): This combination further refines modulation. Gimeracil is a potent, reversible DPD inhibitor (similar in function to uracil but potentially more potent), ensuring prolonged 5-FU exposure. Oteracil (potassium oxonate) is added to reduce gastrointestinal toxicity. It inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal mucosa, limiting the local activation of 5-FU to FUMP (the first anabolite towards FUTP and FdUMP), thereby reducing GI toxicity without significantly compromising antitumor efficacy in target tissues [8] [10].

Properties

CAS Number

82294-77-7

Product Name

Tegafur

IUPAC Name

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

InChI

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)

InChI Key

WFWLQNSHRPWKFK-UHFFFAOYSA-N

SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Partly miscible

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.